molecular formula C24H18O4 B1600405 Methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate CAS No. 85464-88-6

Methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate

Cat. No. B1600405
CAS RN: 85464-88-6
M. Wt: 370.4 g/mol
InChI Key: IIJQXSWPACKCHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate” is complex, as indicated by its IUPAC name . Detailed structural information, such as bond types and counts, is not available in the search results.

Scientific Research Applications

Improved Product Selectivity in Chemical Reactions

Research by Maeda et al. (2012) demonstrates the enhanced efficiency and selectivity in the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers when conducted in a microreactor/flow system. This process yields cyclohexa-2,4-dienone products, among others, showcasing the compound's utility in synthesizing complex chemical structures with improved selectivity and efficiency due to the controlled reaction environment (Maeda et al., 2012).

Applications in Medicinal Chemistry

Berardi et al. (2005) explored the sigma(1) receptor affinity and selectivity of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, finding potent ligands for sigma(1) receptors. This research opens pathways for developing novel therapeutic agents, utilizing the structural backbone of Methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate for targeted drug design (Berardi et al., 2005).

Environmental Biodegradation

Studies by Meckenstock et al. (2000) on anaerobic naphthalene degradation by a sulfate-reducing enrichment culture highlight the potential environmental applications of this compound in bioremediation processes. The culture's ability to oxidize naphthalene derivatives suggests a pathway for the environmental cleanup of polycyclic aromatic hydrocarbons (PAHs) (Meckenstock et al., 2000).

Green Chemistry and Catalysis

Yadav and Salunke (2013) investigated the catalytic methylation of 2-naphthol using dimethyl carbonate, showcasing the green chemistry application of this compound derivatives. Their work emphasizes the importance of sustainable methodologies in chemical synthesis, aiming for environmental friendliness and efficiency (Yadav & Salunke, 2013).

Mechanism of Action

Mode of Action

The mode of action of esters, in general, involves a nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group .

Biochemical Pathways

Esters are known to undergo hydrolysis, producing carboxylic acids and alcohols . This process can affect various biochemical pathways, depending on the specific carboxylic acid and alcohol produced.

Result of Action

Esters, in general, can undergo hydrolysis, resulting in the production of carboxylic acids and alcohols . These products can have various effects at the molecular and cellular levels, depending on their specific structures.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of esters in general .

Biochemical Analysis

Biochemical Properties

Methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as an inhibitor for certain peptide enzymes due to its ability to mimic the transition states of amines and esters in biological processes . This compound’s hydrogen acceptor and donor functions also enable it to exhibit chelating attributes with pharmacological targets .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including gene expression and metabolic activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions play a crucial role in its overall biochemical activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its interaction with target biomolecules and the modulation of cellular processes.

properties

IUPAC Name

methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-27-23(25)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24(26)28-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQXSWPACKCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450267
Record name Dimethyl [1,1'-binaphthalene]-2,2'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85464-88-6
Record name Dimethyl [1,1'-binaphthalene]-2,2'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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